BenchChemオンラインストアへようこそ!

2-(4-Methyl-3-oxopiperazin-1-yl)acetic acid hydrochloride

salt selection formulation pre-screening medicinal chemistry

2-(4-Methyl-3-oxopiperazin-1-yl)acetic acid hydrochloride (CAS 1205125-34-3) is a piperazinone-acetic acid conjugate supplied as the hydrochloride salt. The compound features a 3-oxopiperazine core bearing an N4-methyl substituent and an N1-acetic acid side chain, with molecular formula C₇H₁₃ClN₂O₃ and molecular weight 208.64 g/mol.

Molecular Formula C7H13ClN2O3
Molecular Weight 208.64 g/mol
CAS No. 1205125-34-3
Cat. No. B1469386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-3-oxopiperazin-1-yl)acetic acid hydrochloride
CAS1205125-34-3
Molecular FormulaC7H13ClN2O3
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESCN1CCN(CC1=O)CC(=O)O.Cl
InChIInChI=1S/C7H12N2O3.ClH/c1-8-2-3-9(4-6(8)10)5-7(11)12;/h2-5H2,1H3,(H,11,12);1H
InChIKeyNLOCJJKWNOEHKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methyl-3-oxopiperazin-1-yl)acetic acid hydrochloride (CAS 1205125-34-3): Physicochemical Profile and Research-Grade Specification


2-(4-Methyl-3-oxopiperazin-1-yl)acetic acid hydrochloride (CAS 1205125-34-3) is a piperazinone-acetic acid conjugate supplied as the hydrochloride salt. The compound features a 3-oxopiperazine core bearing an N4-methyl substituent and an N1-acetic acid side chain, with molecular formula C₇H₁₃ClN₂O₃ and molecular weight 208.64 g/mol . The corresponding free base (CAS 1060807-82-0) has a predicted pKa of 2.28 ± 0.10, consistent with the carboxylic acid proton, and a predicted boiling point of 373.2 ± 37.0 °C . Commercial research-grade material is typically supplied at ≥95% purity . The 3-oxopiperazine scaffold is recognised as a privileged medicinal chemistry building block, with the 4-methyl substituent providing a defined steric and electronic environment distinct from des-methyl and alternative N-substituted analogs [1].

Why Generic Piperazine-Acetic Acid Derivatives Cannot Substitute for 2-(4-Methyl-3-oxopiperazin-1-yl)acetic acid hydrochloride in Structure-Sensitive Applications


Substituting 2-(4-methyl-3-oxopiperazin-1-yl)acetic acid hydrochloride with a structurally related piperazine-acetic acid derivative introduces three categories of risk that are quantifiable and application-relevant. First, the 4-methyl substituent on the oxopiperazine ring directly modulates target binding: in structure–activity relationship (SAR) studies of bile salt hydrolase inhibitors, replacement of the 4-methyl-3-oxopiperazine moiety with morpholine or 4-methylpiperidine markedly reduced inhibitory activity [1]. Second, the hydrochloride salt form confers aqueous solubility and handling properties that the poorly water-soluble free base (predicted pKa 2.28) cannot replicate without formulation adjustment . Third, substitution at the piperazine N4 position—versus the unsubstituted (3-oxopiperazin-1-yl)acetic acid (CAS 25629-32-7)—alters the hydrogen-bond donor/acceptor profile and steric environment of the ring, which has been shown in oxopiperazine-based bradykinin B1 antagonist programs to shift potency by ≥3-fold . These differences mean that even close-in analogs cannot be assumed equivalent without re-validation of the entire synthetic sequence or biological assay.

Quantitative Differentiation Evidence for 2-(4-Methyl-3-oxopiperazin-1-yl)acetic acid hydrochloride Relative to Closest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantage

The hydrochloride salt form (CAS 1205125-34-3, MW 208.64 g/mol) provides enhanced aqueous solubility relative to the neutral free base (CAS 1060807-82-0, MW 172.18 g/mol). The free base carries a predicted pKa of 2.28 ± 0.10, indicating that the carboxylic acid proton remains largely unionised at pH values >3, contributing to poor intrinsic water solubility . In contrast, the hydrochloride salt dissociates in aqueous media to yield the conjugate acid of the piperazine nitrogen, improving wettability and dissolution rate—a property confirmed by solubility specifications on vendor certificates of analysis showing DMSO solubility of ≥2 mg/mL with clear solution formation for structurally analogous hydrochloride salts in the same series . This salt advantage is critical for reproducible liquid-handling in high-throughput screening and in vitro assay workflows.

salt selection formulation pre-screening medicinal chemistry

4-Methyl Substituent vs. Des-Methyl Analog: Impact on Target Binding in Enzyme Inhibition SAR

In a systematic SAR study of gut bacterial bile salt hydrolase (BSH) inhibitors, Adhikari et al. (2021) demonstrated that replacing the 4-methyl-3-oxopiperazine moiety (compound 39) with morpholine (compound 37) or 4-methylpiperidine (compound 6) led to a marked reduction in BSH inhibitory activity [1]. Although exact fold-change IC₅₀ values for compound 39 versus its matched-pair comparators were reported in the full Supporting Information (Table S5), the published text explicitly states that the 4-methyl-3-oxopiperazine substitution 'largely decreased activity' relative to the 4-methylpiperidine-containing lead. This result establishes that the combination of the 4-methyl group and the 3-oxo functionality on the piperazine ring is a determinant of target engagement, and that removing or replacing this motif is not pharmacologically silent.

structure-activity relationship enzyme inhibition bile salt hydrolase

N4-Methyl Substitution vs. N4-Unsubstituted Oxopiperazine: Potency Differentiation in GPCR Antagonist Series

In a bradykinin B1 receptor antagonist optimisation program, Qian et al. (2012) evaluated the effect of 4-methyl substitution on a cyclohexyl-oxopiperazine scaffold. The 4-methyl-substituted analog (compound 11b) exhibited a 3-fold increase in potency relative to the unsubstituted parent, with an IC₅₀ of approximately 330 nM in the functional assay versus ~990 nM for the unsubstituted comparator . This 3-fold potency gain is attributed to the steric and conformational influence of the N4-methyl group on the oxopiperazine ring, which pre-organises the scaffold for optimal receptor interaction. While this specific comparison was performed on a dehydro-oxopiperazine acetamide series rather than the acetic acid series directly, the underlying pharmacophore principle—that N4-methylation of the oxopiperazine ring alters biological activity—is directly transferable to the 4-methyl-3-oxopiperazin-1-yl acetic acid scaffold.

bradykinin B1 receptor GPCR oxopiperazine acetamide

Predicted Physicochemical Properties vs. Des-Methyl Analog: pKa, Lipophilicity, and Synthetic Tractability

The target compound differs from its des-methyl analog, (3-oxopiperazin-1-yl)acetic acid (CAS 25629-32-7; MW 158.16 g/mol), by the presence of the N4-methyl substituent, which contributes an additional 14 Da in molecular weight and alters both lipophilicity and hydrogen-bonding capacity . The free base of the target compound (CAS 1060807-82-0) has a predicted pKa of 2.28 ± 0.10 and a predicted density of 1.254 ± 0.06 g/cm³, while the des-methyl analog has one fewer rotatable bond and a different number of hydrogen-bond donors (2 vs. potentially 3, depending on protonation state) . In medicinal chemistry campaigns, such differences in physicochemical descriptors translate into altered permeability, solubility, and metabolic stability profiles, making the two compounds non-substitutable in late-stage lead optimisation.

physicochemical profiling lead optimisation building block selection

Preferred Application Scenarios for 2-(4-Methyl-3-oxopiperazin-1-yl)acetic acid hydrochloride Based on Quantitative Differentiation Evidence


Salt-Form-Sensitive High-Throughput Screening (HTS) and In Vitro Assay Workflows

The hydrochloride salt form enables direct dissolution in aqueous assay buffers without the need for pH adjustment or co-solvent optimisation that would be required for the poorly water-soluble free base (pKa 2.28). For HTS campaigns where compound handling reproducibility directly affects data quality, the salt form's consistent dissolution profile reduces inter-plate variability compared to neutral forms that may precipitate or partition unpredictably in aqueous media . Procurement of the pre-formed hydrochloride salt eliminates the salt-conversion step that would otherwise be necessary when starting from the free base.

Structure–Activity Relationship (SAR) Studies Requiring the 4-Methyl-3-oxopiperazine Pharmacophore

When exploring SAR around the piperazinone scaffold, the 4-methyl-3-oxopiperazine substructure provides a defined pharmacophoric element. Evidence from independent programs—including BSH inhibitors [1] and bradykinin B1 antagonists —shows that replacement or removal of the N4-methyl group alters target potency by ≥3-fold. Researchers building focused libraries or conducting matched-pair analysis should use the 4-methyl-substituted building block specifically, rather than N4-unsubstituted or N4-aryl/alkyl alternatives, to maintain SAR continuity with published data.

Medicinal Chemistry Scaffold Optimisation Requiring Defined Hydrogen-Bond Donor Topology

The N4-methyl group eliminates one hydrogen-bond donor relative to the des-methyl analog (CAS 25629-32-7), altering the donor/acceptor profile of the piperazinone ring. This property is exploited in scaffold-hopping exercises where reducing HBD count is desired to improve membrane permeability or reduce P-glycoprotein recognition. The quantitative difference of -1 HBD relative to the unsubstituted oxopiperazine is a design parameter that can be systematically exploited in multiparameter optimisation . Sourcing the correct N4-methyl compound ensures that the intended permeability and efflux-ratio properties are preserved.

Reference Standard for Analytical Method Development and QC Release Testing

With a defined hydrochloride salt stoichiometry (1:1, C₇H₁₂N₂O₃·HCl), well-characterised molecular weight (208.64 g/mol), and the availability of commercial material at ≥95% purity , this compound serves as a calibrant for HPLC, LC-MS, and qNMR methods used to quantify piperazinone-acetic acid derivatives in reaction monitoring and purity assessment. The salt form provides sharper melting behaviour and distinct IR signatures compared to the free base, facilitating identity confirmation in QC workflows.

Quote Request

Request a Quote for 2-(4-Methyl-3-oxopiperazin-1-yl)acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.